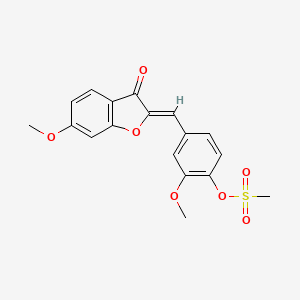![molecular formula C10H12F3NO B2370117 [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1344312-27-1](/img/structure/B2370117.png)
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, also known as TFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPMA has a unique chemical structure that can be synthesized through several methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine exerts its biological effects through the modulation of various signaling pathways, including the inhibition of monoamine oxidase (MAO) and the activation of the sigma-1 receptor. MAO is an enzyme that metabolizes neurotransmitters, and its inhibition by [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The activation of the sigma-1 receptor by [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been associated with various physiological effects, including the modulation of calcium signaling and the regulation of protein synthesis.
Biochemical and Physiological Effects:
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been shown to exert various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of tumor cell growth, and the regulation of calcium signaling. [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has several advantages for lab experiments, including its high purity level, ease of synthesis, and unique chemical structure. However, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, including the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to determine the optimal dosage and administration route of [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, as well as its potential toxicity and side effects. Additionally, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine may have potential applications in material science and organic synthesis, which warrant further investigation.
Méthodes De Synthèse
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine can be synthesized through several methods, including the reaction of 4-(3,3,3-trifluoropropoxy)benzaldehyde with ammonia, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(3,3,3-trifluoropropoxy)benzyl chloride with ammonia, followed by reduction with lithium aluminum hydride. Both methods yield [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science and organic synthesis.
Propriétés
IUPAC Name |
[4-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKUGFBHKFYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)
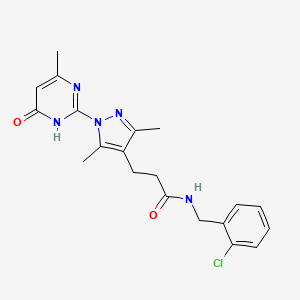
![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)
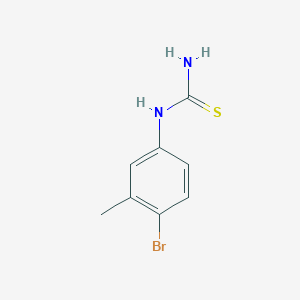
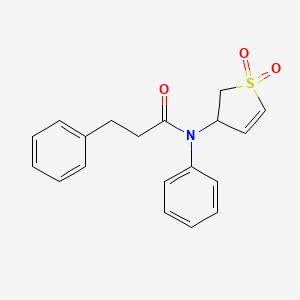
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
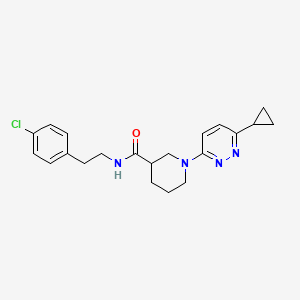
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)
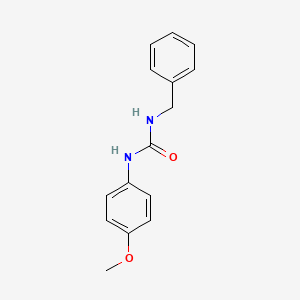
![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
